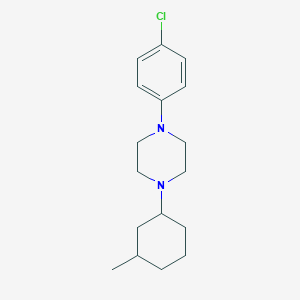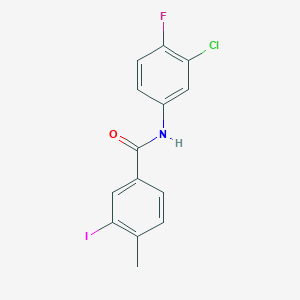![molecular formula C24H25N3O2S B5121564 3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121564.png)
3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTES, and it belongs to a class of compounds known as glutaminase inhibitors. Glutaminase is an enzyme that is involved in the metabolism of glutamine, an amino acid that plays a crucial role in the growth and proliferation of cancer cells. Inhibition of glutaminase has been identified as a potential therapeutic strategy for cancer treatment, and BPTES is one of the compounds that have been developed for this purpose.
Wirkmechanismus
BPTES acts as a competitive inhibitor of glutaminase, binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. The inhibition of glutaminase by BPTES leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death.
Biochemical and Physiological Effects
BPTES has been shown to have several biochemical and physiological effects on cancer cells. Inhibition of glutaminase by BPTES leads to a reduction in the levels of glutamate, which is an important source of energy for cancer cells. This leads to a metabolic stress response in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to induce autophagy, a process by which cells recycle their own components to survive under stress conditions.
Vorteile Und Einschränkungen Für Laborexperimente
BPTES has several advantages as a tool for scientific research. It is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPTES has also been shown to be effective in vivo, making it a valuable tool for studying the effects of glutaminase inhibition in animal models of cancer. However, BPTES has some limitations as a tool for scientific research. It has low solubility in water, making it difficult to work with in aqueous solutions. BPTES also has a short half-life in vivo, limiting its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the scientific research on BPTES. One direction is to develop more potent and selective glutaminase inhibitors that have improved pharmacokinetic properties. Another direction is to investigate the potential therapeutic applications of BPTES in other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, the combination of BPTES with other anticancer drugs should be further investigated to identify new synergistic effects. Finally, the development of new methods for the delivery of BPTES to cancer cells should be explored to improve its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of BPTES involves several steps, including the reaction of 4-(4-pyridinylmethyl)aniline with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. The sulfonamide intermediate is then reacted with 3-butoxybenzoyl chloride to form the final product, BPTES. The synthesis of BPTES has been optimized to improve its yield and purity, and several modifications to the original synthesis method have been proposed.
Wissenschaftliche Forschungsanwendungen
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase has been shown to induce cell death in cancer cells. BPTES has been shown to be effective in inhibiting glutaminase activity in cancer cells, leading to reduced cell proliferation and increased cell death. BPTES has also been shown to be effective in combination with other anticancer drugs, such as cisplatin and paclitaxel, leading to synergistic effects.
Eigenschaften
IUPAC Name |
3-butoxy-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-3-15-29-22-6-4-5-20(17-22)23(28)27-24(30)26-21-9-7-18(8-10-21)16-19-11-13-25-14-12-19/h4-14,17H,2-3,15-16H2,1H3,(H2,26,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVONWEFAQAZQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)

![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)


![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![ethyl [4-({[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B5121598.png)